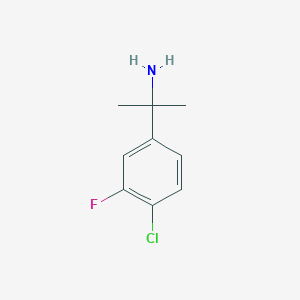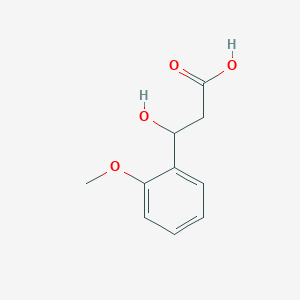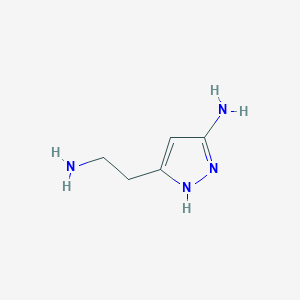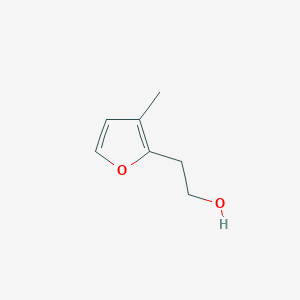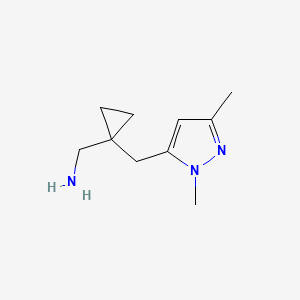
(1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)cyclopropyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)cyclopropyl)methanamine is an organic compound with the molecular formula C10H17N3 and a molecular weight of 179.26 g/mol . This compound features a cyclopropyl group attached to a methanamine moiety, which is further connected to a pyrazole ring substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)cyclopropyl)methanamine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with cyclopropylamine under suitable conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the starting materials are reacted in large-scale reactors under controlled conditions to ensure high yield and purity . The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
(1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)cyclopropyl)methanamine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity and function . Additionally, it may participate in biochemical pathways, modulating the activity of enzymes or receptors involved in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine
- 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylmethanamine
Uniqueness
The uniqueness of (1-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)cyclopropyl)methanamine lies in its cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H17N3 |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
[1-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C10H17N3/c1-8-5-9(13(2)12-8)6-10(7-11)3-4-10/h5H,3-4,6-7,11H2,1-2H3 |
InChI-Schlüssel |
SIAHLKRUINFTPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)CC2(CC2)CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B15321306.png)
![(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15321316.png)
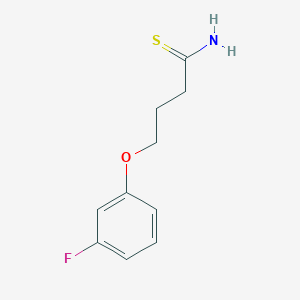
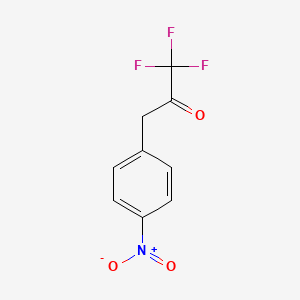
![2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15321340.png)
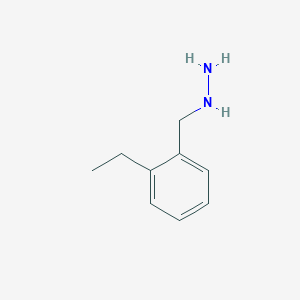
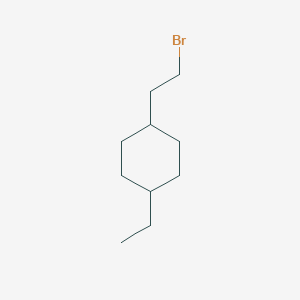
![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride](/img/structure/B15321370.png)
